5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: is a chemical compound with the molecular formula C₆H₄BrNO₂ . It is a yellow solid at room temperature and is known for its applications in various fields of scientific research and industry. This compound is particularly interesting due to its unique structure, which includes a bromine atom and an oxo group attached to a dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the bromination of 2-oxo-1,2-dihydropyridine-3-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yields .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to form stable complexes with certain enzymes makes it useful in understanding enzyme mechanisms .
Medicine: Its derivatives have shown promise in preliminary studies for their biological activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 5-Bromo-4-oxo-1,4-dihydropyridine-3-carbaldehyde
- 2-Oxo-1,2-dihydropyridine-3-carbaldehyde
Uniqueness: 5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom at the 5-position and the oxo group at the 2-position make it particularly reactive and versatile in various chemical reactions .
Properties
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDLEYZYBXPMKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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